Target Engagement Specificity: HAMNO Binds RPA70 DBD-F Selectively Over DBD-A/B vs. TDRL-505
HAMNO exhibits a distinct binding profile compared to TDRL-505 and NSC15520. It selectively binds to the DBD-F domain of RPA70, inhibiting protein-protein interactions rather than the essential ssDNA-binding function [1]. In a direct binding assay, HAMNO prevented dsDNA unwinding with an IC₅₀ of 9 µM, while not affecting RPA binding to ssDNA at concentrations up to 200 µM [1]. In contrast, TDRL-505 targets the DBD-A/B domains and inhibits DNA-binding activity with IC₅₀ values of 12.9 µM (for hRPA) and 15.7 µM (for SpPot1) . NSC15520, which also targets DBD-F, has a reported IC₅₀ of 10 µM for blocking RPA-p53 interaction, but its mechanism involves dsDNA helix destabilization inhibition [2].
| Evidence Dimension | Binding domain and IC₅₀ for functional inhibition |
|---|---|
| Target Compound Data | Binds RPA70 DBD-F; IC₅₀ (dsDNA unwinding) = 9.0 µM; No effect on ssDNA binding at ≤200 µM |
| Comparator Or Baseline | TDRL-505 (binds DBD-A/B; IC₅₀ = 12.9 µM for hRPA DNA binding) and NSC15520 (binds DBD-F; IC₅₀ = 10 µM for RPA-p53 interaction) |
| Quantified Difference | HAMNO IC₅₀ is 3.9 µM lower than TDRL-505 for its respective functional assay; HAMNO uniquely preserves ssDNA binding function at up to 200 µM, a property not shared by TDRL-505 or NSC15520. |
| Conditions | In vitro biochemical assays: EMSA for ssDNA binding; helicase unwinding assay for dsDNA. |
Why This Matters
This specificity determines whether RPA's essential ssDNA-binding function is preserved or inhibited, directly impacting experimental outcomes in DNA replication and repair studies.
- [1] Glanzer, J. G., Liu, S., Wang, L., Mosel, A., Peng, A., & Oakley, G. G. (2014). RPA inhibition increases replication stress and suppresses tumor growth. Cancer Research, 74(18), 5165–5172. View Source
- [2] Glanzer, J. G., Carnes, K. A., Soto, P., Liu, S., Parkhurst, L. J., & Oakley, G. G. (2011). A small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods. Bioorganic & Medicinal Chemistry, 19(8), 2589–2595. View Source
